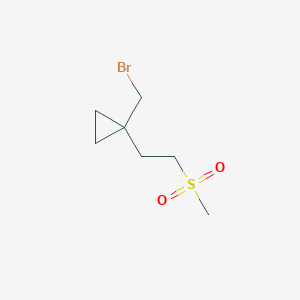
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a methanesulfonylethyl group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Bromomethyl Group: This can be done via bromination of a methyl group attached to the cyclopropane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Methanesulfonylethyl Group: This step involves the alkylation of the cyclopropane ring with a suitable methanesulfonyl derivative, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form a cyclopropylidene intermediate.
Oxidation and Reduction: The methanesulfonylethyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted cyclopropane derivatives.
Elimination Reactions: Cyclopropylidene intermediates or alkenes.
Oxidation and Reduction: Sulfonic acids or sulfides.
科学的研究の応用
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: As a building block for the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromomethyl and methanesulfonylethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the methanesulfonylethyl group, making it less versatile in certain reactions.
1-(Methanesulfonylethyl)cyclopropane:
Cyclopropylmethyl bromide: Similar in structure but lacks the methanesulfonylethyl group.
Uniqueness
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the bromomethyl and methanesulfonylethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and material science.
特性
分子式 |
C7H13BrO2S |
|---|---|
分子量 |
241.15 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-methylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C7H13BrO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChIキー |
CGIJHGVJCFHGRS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC1(CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


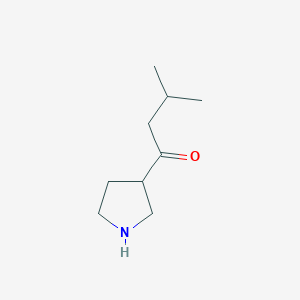
methanol](/img/structure/B13182145.png)
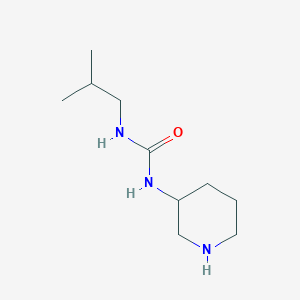
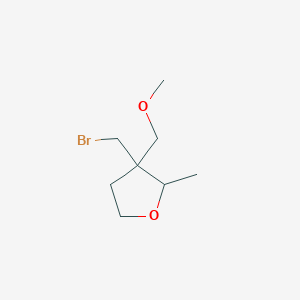

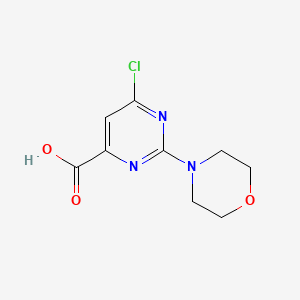


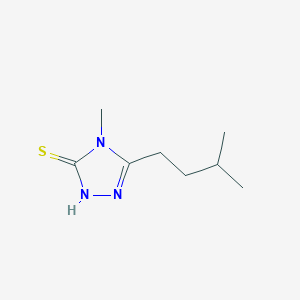
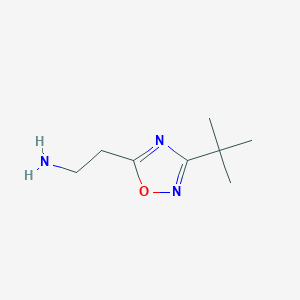

![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)
